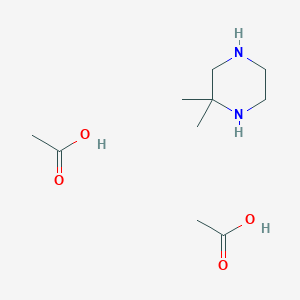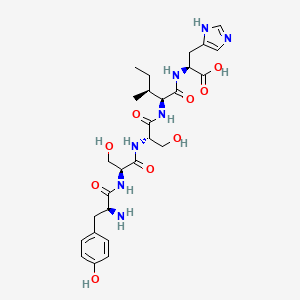![molecular formula C13H19ClO2Si B14219105 Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 827575-54-2](/img/structure/B14219105.png)
Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is a specialized organic compound known for its unique chemical structure and reactivity. It is characterized by the presence of a benzoyl chloride group attached to a silyl ether moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of benzoyl chloride with a silyl ether precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Common reagents used in the synthesis include benzoyl chloride, tert-butyldimethylsilyl chloride, and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and the corresponding silyl alcohol.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Bases: Triethylamine, pyridine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Benzoic Acid: Formed during hydrolysis.
Silyl Alcohols: Resulting from the cleavage of the silyl ether group.
Benzyl Alcohol Derivatives: Formed during reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Protecting Group: The silyl ether group serves as a protecting group for alcohols in multi-step organic synthesis.
Biology and Medicine:
Drug Development: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Used in the production of specialty polymers and resins.
Material Science: Involved in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity towards nucleophiles and its ability to form stable intermediates. The benzoyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The silyl ether group provides stability and can be selectively cleaved under specific conditions.
Comparaison Avec Des Composés Similaires
Benzoyl Chloride: A simpler analog without the silyl ether group.
Trimethylsilyl Chloride: Contains a silyl group but lacks the benzoyl moiety.
Tert-Butyldimethylsilyl Chloride: Similar silyl group but without the benzoyl chloride functionality.
Uniqueness: Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the combination of the benzoyl chloride and silyl ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
827575-54-2 |
|---|---|
Formule moléculaire |
C13H19ClO2Si |
Poids moléculaire |
270.82 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxybenzoyl chloride |
InChI |
InChI=1S/C13H19ClO2Si/c1-13(2,3)17(4,5)16-11-9-7-6-8-10(11)12(14)15/h6-9H,1-5H3 |
Clé InChI |
ONJRYFPZAIDZCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)
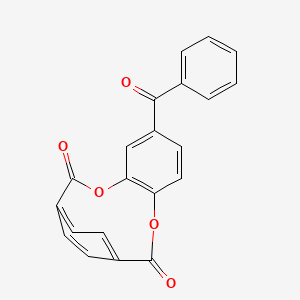
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)

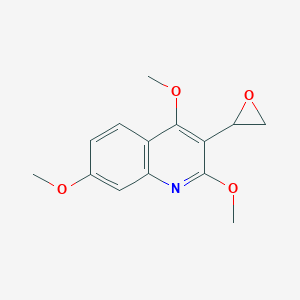

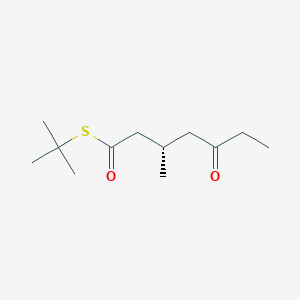
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
